1-methyl-1H-pyrazole-5-carbonitrile
Overview
Description
1-methyl-1H-pyrazole-5-carbonitrile is a heterocyclic organic compound with the molecular formula C₅H₅N₃. It is characterized by a pyrazole ring substituted with a methyl group at the 1-position and a cyano group at the 5-position. This compound is known for its applications in various fields, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Pyrazole derivatives are known to interact with various biological targets, contributing to their diverse biological activities .
Mode of Action
The inhibitive action of organic molecules, such as pyrazole derivatives, is often due to their adsorption on interfaces either through electrostatic force, coordination mode, or pi interaction with the vacant d orbital of the metal or by combinations .
Biochemical Pathways
It’s worth noting that pyrazole derivatives have been associated with multiple biological activities, suggesting their involvement in various biochemical pathways .
Pharmacokinetics
The compound’s storage temperature is ambient, which may suggest its stability under normal environmental conditions .
Result of Action
It’s worth noting that pyrazole derivatives have been associated with multiple biological activities, suggesting their potential to induce various molecular and cellular effects .
Biochemical Analysis
Biochemical Properties
1-Methyl-1H-pyrazole-5-carbonitrile plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with certain hydrolases and oxidoreductases, affecting their catalytic activities. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can alter the enzyme’s conformation and activity .
Cellular Effects
This compound impacts various types of cells and cellular processes. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, it can modulate the expression of genes involved in oxidative stress response and apoptosis. Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, leading to changes in metabolite levels .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It can act as an inhibitor or activator of enzymes, depending on the context. For instance, it has been found to inhibit certain kinases by binding to their active sites, thereby preventing substrate access. This inhibition can lead to downstream effects on cellular signaling pathways and gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions but can degrade under others, leading to a decrease in its efficacy. Long-term exposure to the compound in in vitro and in vivo studies has revealed potential cumulative effects on cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as modulating enzyme activity and improving metabolic function. At higher doses, it can cause toxic or adverse effects, including oxidative stress and cellular damage. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450 oxidases, which play a role in its metabolism. These interactions can lead to changes in metabolic flux and metabolite levels, affecting overall cellular metabolism. The compound’s metabolism may also involve conjugation reactions, leading to the formation of metabolites that can be excreted from the body .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence the compound’s localization and accumulation in different cellular compartments. For example, it may be transported into cells via specific membrane transporters and subsequently bind to intracellular proteins, affecting its distribution and activity .
Subcellular Localization
This compound exhibits specific subcellular localization, which can impact its activity and function. It may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For instance, it can localize to the mitochondria, where it influences mitochondrial function and energy metabolism. The compound’s subcellular localization is crucial for its biochemical effects and overall cellular impact .
Preparation Methods
Synthetic Routes and Reaction Conditions
1-methyl-1H-pyrazole-5-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of hydrazine with a suitable nitrile compound can yield the desired pyrazole derivative. The reaction typically requires a catalyst and is conducted under reflux conditions to ensure complete cyclization.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions. The use of continuous flow reactors and high-throughput screening can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-methyl-1H-pyrazole-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to an amine group.
Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazole oxides, while reduction can produce amines.
Scientific Research Applications
1-methyl-1H-pyrazole-5-carbonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the development of pharmaceutical agents.
Industry: The compound is utilized in the production of agrochemicals and specialty materials.
Comparison with Similar Compounds
Similar Compounds
- 1-methyl-1H-pyrazole-4-carbonitrile
- 5-methyl-1H-pyrazole
- 1-methyl-3-propyl-4-aminopyrazole-5-carbonitrile
Uniqueness
1-methyl-1H-pyrazole-5-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-methylpyrazole-3-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3/c1-8-5(4-6)2-3-7-8/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZMVWZFGUVSTA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10541494 | |
Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
107.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66121-72-0 | |
Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66121-72-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Methyl-1H-pyrazole-5-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10541494 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-1H-pyrazole-5-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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